4-Nitro-3-(trifluoromethyl)phenyl trifluoromethanesulphonate
Overview
Description
“4-Nitro-3-(trifluoromethyl)phenol” is an organic compound that is used as an intermediate in the preparation of various other compounds . It is a yellow crystalline powder .
Synthesis Analysis
The synthesis of “4-Nitro-3-(trifluoromethyl)phenol” involves several steps. One method involves the use of 1-azido-4-nitrobenzene and t-BuOH in degassed THF under argon at room temperature . Another method involves the use of 4-nitro-3-trifluoromethyl Acetanilide in ethanol with salt of wormwood .Molecular Structure Analysis
The molecular formula of “4-Nitro-3-(trifluoromethyl)phenol” is C7H4F3NO3 . The molecular weight is 207.1068 . The structure includes a benzene ring substituted with a nitro group, a trifluoromethyl group, and a phenol group .Chemical Reactions Analysis
“4-Nitro-3-(trifluoromethyl)phenol” is used in the preparation of Bicyclic Heteroaryl substituted compounds as PAR4 inhibitors . It can also be used to prepare 4-bromo-2-nitrotrifluorotoluene, an intermediate of medicine and optical waveguide materials .Physical and Chemical Properties Analysis
“4-Nitro-3-(trifluoromethyl)phenol” is a yellow crystalline powder . It has a boiling point of 135-138 °C/0.01 mmHg and a melting point of 76-79 °C .Scientific Research Applications
Synthetic Organic Chemistry
Trifluoromethanesulfonic anhydride, closely related to 4-Nitro-3-(trifluoromethyl)phenyl trifluoromethanesulphonate, is extensively used in synthetic organic chemistry for various purposes. It's involved in the conversion of oxygen-containing compounds to triflates and in the electrophilic activation and conversion of compounds like amides, sulfoxides, and phosphorus oxides. Recent advances include its use as an activator for nitrogen-containing heterocycles, nitriles, and nitro groups. This versatility extends to its role as a radical trifluoromethylation and trifluoromethylthiolation reagent, showcasing its significant utility in creating new valuable methods in organic synthesis (Qin, Cheng, & Jiao, 2022).
Polymer Synthesis
The compound plays a pivotal role in synthesizing novel polyimides, where it is used for coupling reactions, showcasing its importance in developing materials with desirable thermal and mechanical properties. Such polyimides exhibit excellent solubility in various organic solvents, highlighting their potential in diverse applications ranging from electronics to aerospace (Yin et al., 2005).
Mitochondria-Targeted Photodonors
4-Nitro-3-(trifluoromethyl)phenyl derivatives are synthesized as part of compounds targeting mitochondria. The compounds' lipophilicity and capacity to release nitric oxide (NO) upon irradiation are studied, emphasizing their potential in medical applications, particularly in targeting cancer cells (Sodano et al., 2018).
Chemical Synthesis and Reactions
The compound is involved in various chemical reactions, demonstrating its versatility. It is used in synthesizing trifluoromethyl sulfones and perfluoroalkanesulfonamides, showcasing its utility in creating a diverse range of chemical products (Meshcheryakov & Shainyan, 2004).
Safety and Hazards
Properties
IUPAC Name |
[4-nitro-3-(trifluoromethyl)phenyl] trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F6NO5S/c9-7(10,11)5-3-4(1-2-6(5)15(16)17)20-21(18,19)8(12,13)14/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHRWQYWTAZINP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OS(=O)(=O)C(F)(F)F)C(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F6NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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